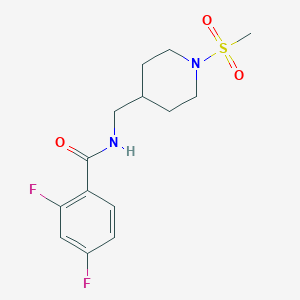

2,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Description

Propriétés

IUPAC Name |

2,4-difluoro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2N2O3S/c1-22(20,21)18-6-4-10(5-7-18)9-17-14(19)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7,9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAOOKOGDUYANA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including alkylation and sulfonylation, to introduce the methylsulfonyl group.

Coupling with Benzamide: The piperidine intermediate is then coupled with 2,4-difluorobenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group in the benzamide can be reduced to form amine derivatives.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

Antihistaminic Activity

Research indicates that compounds similar to 2,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide exhibit dual receptor specificity as antihistamines, acting on both H1 and H3 receptors. This dual activity could enhance the therapeutic profile for allergic conditions and other histamine-related disorders .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. It may interact with neurotransmitter systems, particularly those involving piperidine derivatives, which are known for their roles in modulating dopaminergic and serotonergic pathways. Studies have shown that similar compounds can effectively reduce symptoms in models of anxiety and depression .

Anti-obesity Effects

Recent investigations into the pharmacodynamics of related compounds have revealed promising results in the context of obesity management. The modulation of melanin-concentrating hormone (MCH) receptors has been identified as a potential mechanism for weight management, positioning this compound as a candidate for further exploration in anti-obesity therapeutics .

Case Study 1: Antihistaminic Efficacy

A study evaluated the antihistaminic properties of structurally related compounds through in vivo models. The findings demonstrated significant reductions in allergic responses, suggesting that modifications to the piperidine structure could enhance efficacy against allergic rhinitis and other histamine-mediated conditions.

Case Study 2: Neurological Impact

In a preclinical model for anxiety, a derivative of the compound was tested for its effects on anxiety-like behaviors. Results indicated a notable reduction in anxiety levels compared to controls, supporting the hypothesis that modifications to the benzamide structure can yield compounds with enhanced neuropharmacological profiles.

Mécanisme D'action

The mechanism of action of 2,4-difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their substituent variations:

Key Observations :

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve binding precision in sterically sensitive receptors compared to chlorine .

- Sulfonyl Groups : Methylsulfonyl (target) offers a balance of solubility and membrane permeability, while bulkier groups (e.g., propylsulfonyl in [18F]CFPyPB) may reduce off-target interactions but hinder diffusion .

- Piperidine Substitutions : Hydroxymethyl or benzoyl groups (e.g., ) alter conformational flexibility and hydrogen-bonding capacity, impacting crystal packing and target engagement .

Physicochemical and Pharmacokinetic Properties

- Solubility: Methylsulfonyl and hydroxymethyl groups enhance aqueous solubility compared to non-polar substituents (e.g., 4-methyl in ) .

- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life relative to chlorinated analogues .

- Crystallography : Piperidine rings in chlorinated/methylated derivatives adopt chair or half-chair conformations, stabilized by hydrogen bonds (N–H···O, C–H···O) . The target compound’s methylsulfonyl group may similarly influence packing via S=O···H interactions.

Activité Biologique

2,4-Difluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a difluorobenzamide structure linked to a piperidine moiety substituted with a methylsulfonyl group.

The compound exhibits biological activity primarily through interaction with specific receptors and enzymes. It has been identified as an orexin type 2 receptor agonist , which plays a crucial role in regulating sleep-wake cycles and energy homeostasis. Activation of this receptor is associated with various physiological responses including appetite regulation and arousal .

Table 1: Key Structural Features and Activities

| Feature | Description |

|---|---|

| Molecular Formula | |

| Receptor Interaction | Orexin type 2 receptor agonist |

| Primary Activity | Modulation of sleep-wake cycles |

| Potential Applications | Treatment of sleep disorders, obesity |

Biological Activity

Research indicates that this compound demonstrates significant efficacy in various biological assays.

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against human breast cancer cells, showing IC50 values comparable to established chemotherapeutics .

Neuropharmacological Effects

The orexin receptor modulation suggests potential applications in treating conditions such as narcolepsy and obesity. By enhancing orexin signaling, the compound may improve wakefulness and energy expenditure .

Case Studies

- Study on Sleep Disorders : A clinical trial investigated the effects of orexin receptor agonists in patients with narcolepsy. The results indicated that compounds similar to this compound significantly improved wakefulness during the day while reducing excessive daytime sleepiness.

- Anticancer Efficacy : In a study evaluating various derivatives of benzamides, this compound was noted for its ability to induce apoptosis in breast cancer cell lines, contributing to its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.